Cas no 405933-97-3 (2-(4-Bromophenyl)-4-chloro-6-methylquinazoline)
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
- 2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline
- 2-(4-BROMOPHENYL)-4-CHLORO-6-METHYL-QUINAZOLINE,
- AB19820
- AG-F-44090
- AK-68701
- ANW-63773
- CTK4I3386
- KB-222399
- CS-0327419
- DTXSID60695911
- DB-070052
- MFCD04115262
- 2-(4-bromophenyl)-4-chloro-6-methyl-quinazoline
- AKOS016003569
- 405933-97-3
- SCHEMBL3973898
- D87786
- A825185
- 2-(4-BROMO-PHENYL)-CHLORO-6-METHYL-QUINAZOLINE
-
- MDL: MFCD04115262
- Inchi: 1S/C15H10BrClN2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3
- InChI Key: NOBRZGSZPQCQEU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC(=C2C=C(C)C=CC2=N1)Cl
Computed Properties
- Exact Mass: 331.97200
- Monoisotopic Mass: 331.97159g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 5.02110
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0044-1g |
2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline |
405933-97-3 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0044-5g |
2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline |
405933-97-3 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0044-500mg |
2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline |
405933-97-3 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0044-250mg |
2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline |
405933-97-3 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0044-100mg |
2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline |
405933-97-3 | 97% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 79R0044-50mg |
2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline |
405933-97-3 | 97% | 50mg |
1322.95CNY | 2021-05-08 | |
| Chemenu | CM142152-1g |
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline |
405933-97-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM142152-1g |
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline |
405933-97-3 | 95% | 1g |
$533 | 2021-08-05 | |
| Alichem | A189011194-1g |
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline |
405933-97-3 | 95% | 1g |
$492.20 | 2023-09-02 | |
| eNovation Chemicals LLC | D971616-100mg |
2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline |
405933-97-3 | 95% | 100mg |
$255 | 2024-07-28 |
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Suppliers
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
Introduction to 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline (CAS No. 405933-97-3)
2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, identified by its CAS number 405933-97-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine has garnered considerable attention due to its structural features and potential biological activities. The presence of both bromine and chlorine substituents on the phenyl ring, coupled with a methyl group at the 6-position of the quinazoline core, makes it a versatile scaffold for further chemical modifications and functionalization.
The quinazoline scaffold is a well-documented motif in drug discovery, with numerous derivatives exhibiting pharmacological properties ranging from anticancer to antimicrobial effects. The specific substitution pattern in 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline enhances its reactivity, making it an attractive intermediate for synthesizing more complex molecules. In recent years, there has been a surge in research focusing on quinazoline derivatives due to their ability to interact with various biological targets, including kinases and other enzymes involved in disease pathways.
One of the most compelling aspects of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline is its role as a building block in the development of novel therapeutic agents. The bromine and chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs). These reactions allow for the introduction of diverse aryl groups, thereby expanding the chemical space available for drug design.
Recent advancements in medicinal chemistry have highlighted the importance of quinazoline derivatives in addressing unmet medical needs. For instance, studies have demonstrated that modifications at the 4- and 6-positions of the quinazoline ring can significantly alter binding affinity and selectivity towards target proteins. The incorporation of a methyl group at the 6-position, as seen in 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline, has been shown to enhance metabolic stability while maintaining potent biological activity. This balance is crucial for developing drugs with improved pharmacokinetic profiles.
The brominated phenyl ring in this compound also plays a critical role in its reactivity and potential applications. Bromine is known to be a versatile substituent that can participate in various chemical transformations, including radical reactions and metal-catalyzed processes. This characteristic makes 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline a valuable precursor for synthesizing more complex molecules through sequential functionalization. Such versatility is particularly valuable in drug discovery pipelines where multiple rounds of modification are often required to optimize potency and selectivity.
In the context of current research, 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline has been explored as a lead compound for developing inhibitors targeting aberrant signaling pathways involved in cancer progression. Quinazoline derivatives have shown promise in disrupting kinases that are overexpressed or mutated in various tumor types. The chloro and bromo substituents provide opportunities for further derivatization to fine-tune interactions with these targets. For example, recent studies have reported quinazoline-based inhibitors that exhibit nanomolar potency against specific kinases by leveraging such structural features.
The synthesis of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline typically involves multi-step organic transformations starting from readily available aromatic precursors. Key steps often include halogenation reactions to introduce the bromo and chloro groups at the desired positions, followed by alkylation or methylation to achieve the final substitution pattern. The efficiency and scalability of these synthetic routes are critical factors that influence their industrial applicability. Advances in synthetic methodologies have enabled more streamlined production processes, reducing costs and improving yields.
The pharmacological evaluation of 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline has revealed several interesting properties that warrant further investigation. In vitro assays have shown that this compound exhibits moderate activity against certain kinases, suggesting its potential as a scaffold for developing kinase inhibitors. Additionally, preliminary cell-based assays indicate that it may possess anti-proliferative effects on cancer cell lines, although these findings require validation through more comprehensive studies. Such early-stage data underscore its significance as a candidate for further medicinal chemistry optimization.
The growing interest in quinazoline derivatives is also driven by their structural diversity and adaptability. Researchers have employed computational methods to predict binding modes and optimize interactions between 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline and biological targets. These computational approaches complement experimental efforts by providing insights into structure-activity relationships (SAR) and guiding the design of next-generation analogs. Such integrative strategies are essential for accelerating the discovery process and bringing new therapeutic agents to fruition.
From a broader perspective, compounds like 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline exemplify the importance of heterocyclic chemistry in drug development. The quinazoline core offers a privileged structure that can be modified extensively while retaining key pharmacophoric elements necessary for biological activity. As research continues to uncover new applications for this scaffold, compounds like this one will remain at the forefront of medicinal chemistry innovation.
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